2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid is a synthetic organic compound characterized by a piperidine ring with a ketone group and a phenylacetic acid moiety. This compound is of interest in both medicinal chemistry and organic synthesis due to its structural features, which may contribute to various biological activities and applications.
The compound can be synthesized through various organic reactions involving piperidine derivatives and phenylacetic acid derivatives. It is often produced in laboratory settings and may also be available from chemical suppliers for research purposes.
2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid falls under the category of piperidine derivatives and is classified as an amino acid derivative due to the presence of the carboxylic acid functional group. Its unique structure allows it to interact with biological systems, making it a candidate for further pharmacological studies.
The synthesis of 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid typically involves several steps:
One common synthetic route involves the oxidation of piperidine to form a lactam using sodium chlorite under mild conditions. This lactam can then be reacted with phenylacetic acid derivatives to yield the final product. Industrial production may utilize optimized multi-step processes to enhance yield and purity, incorporating steps such as chlorination, oxidation, and recrystallization.
The molecular formula of 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid is . The structure includes:
The compound has a molecular weight of approximately 235.27 g/mol. Its structural representation can be depicted using SMILES notation: CC(=O)N1CCCCC1C(=O)C(C2=CC=CC=C2)C(=O)O
.
2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid can undergo several chemical reactions:
Common reagents used in these reactions include sodium borohydride for reductions and bromine or nitric acid for electrophilic substitutions. The products formed vary based on the specific conditions and reagents used, leading to diverse chemical derivatives suitable for further research.
The mechanism of action for 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid likely involves interactions with specific enzymes or receptors in biological systems. The compound's structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. Detailed studies are required to elucidate the exact pathways involved in its pharmacological effects.
The compound exhibits typical characteristics of solid organic compounds, including:
Key chemical properties include:
2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid has several applications in scientific research:
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5